molecular formula C20H17NO3S B299908 N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide

N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide

Cat. No. B299908
M. Wt: 351.4 g/mol
InChI Key: GFHPRDCAVPKCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide, also known as MFSA, is a chemical compound that has been widely studied for its potential therapeutic applications. MFSA is a sulfonamide derivative of fluorene, which is a polycyclic aromatic hydrocarbon.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide varies depending on the target molecule. In cancer cells, N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In Alzheimer's disease, N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide inhibits the formation of amyloid-beta plaques by binding to the amyloid-beta peptide and preventing its aggregation. In inflammation, N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-kappaB signaling pathway.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide has been shown to have various biochemical and physiological effects depending on the target molecule. In cancer cells, N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide inhibits the formation of amyloid-beta plaques. In inflammation, N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide inhibits the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide in lab experiments is that it has been well-studied and its mechanism of action is well-understood. This makes it a useful tool for studying various biological processes. However, one limitation of using N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide is that it may have off-target effects on other molecules, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide. One direction is to study its potential therapeutic applications in other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to develop more potent derivatives of N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide that have improved selectivity and efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide on various target molecules.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide is a chemical compound that has been widely studied for its potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. Its mechanism of action varies depending on the target molecule, and it has various biochemical and physiological effects. While it has advantages as a tool for studying biological processes, it also has limitations due to potential off-target effects. Future research directions include studying its potential therapeutic applications in other diseases and developing more potent derivatives with improved selectivity and efficacy.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide involves the reaction of 9H-fluorene-2-sulfonyl chloride with 2-methoxyaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism and yields N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, Alzheimer's disease, and inflammation. In cancer research, N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In inflammation research, N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines.

properties

Product Name

N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide

Molecular Formula

C20H17NO3S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide

InChI

InChI=1S/C20H17NO3S/c1-24-20-9-5-4-8-19(20)21-25(22,23)16-10-11-18-15(13-16)12-14-6-2-3-7-17(14)18/h2-11,13,21H,12H2,1H3

InChI Key

GFHPRDCAVPKCIB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

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